Bis(4-methoxybenzoyl) peroxide

Radical Initiator Kinetics Peroxide Homolysis Polymer Chemistry

Bis(4-methoxybenzoyl) peroxide (BMBP; CAS 849-83-2) is a symmetrically substituted diacyl peroxide of the class C₁₆H₁₄O₆, distinguished by two 4-methoxybenzoyl groups linked through a peroxide bond. This white crystalline solid functions primarily as a thermal and photochemical source of 4-methoxybenzoyloxyl radicals, which serve as initiating or arylating species in free-radical polymerization and organic synthesis.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 849-83-2
Cat. No. B13680619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxybenzoyl) peroxide
CAS849-83-2
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H14O6/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
InChIKeyKDFRADWZKMRRPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-methoxybenzoyl) peroxide (CAS 849-83-2): Radical Initiator Procurement Guide


Bis(4-methoxybenzoyl) peroxide (BMBP; CAS 849-83-2) is a symmetrically substituted diacyl peroxide of the class C₁₆H₁₄O₆, distinguished by two 4-methoxybenzoyl groups linked through a peroxide bond. This white crystalline solid [1] functions primarily as a thermal and photochemical source of 4-methoxybenzoyloxyl radicals, which serve as initiating or arylating species in free-radical polymerization and organic synthesis. Its structural feature—the electron-donating para-methoxy substituent—systematically modulates the ground-state stability, homolysis kinetics, and radical fate of the peroxide relative to the archetypal benzoyl peroxide (BPO) and other in-class alternatives.

Why Bis(4-methoxybenzoyl) peroxide Cannot Be Simply Replaced by Generic Benzoyl Peroxide


Diacyl peroxides are often incorrectly treated as interchangeable radical precursors. In reality, substitution on the aromatic ring of the benzoyl moiety fundamentally alters homolysis rate constants, initiation efficiencies, and the partitioning of incipient radicals between decarboxylation and substrate attack [1]. For bis(4-methoxybenzoyl) peroxide, the strong electron-donating methoxy group accelerates unimolecular decomposition relative to the unsubstituted parent, changes the degree of induced decomposition, and diverts product distribution through a competing polar decomposition pathway that is negligible for BPO in nonpolar media [2]. Consequently, a procurement decision based solely on peroxide bond content or cost-per-gram ignores critical kinetic and mechanistic differences that directly affect polymer molecular weight control, curing profiles, and side-product profiles.

Quantitative Differentiation Evidence for Bis(4-methoxybenzoyl) peroxide Versus Comparator Compounds


Unimolecular Decomposition Rate Constant at 80 °C Versus Benzoyl Peroxide

The first-order rate constant for thermal decomposition of bis(4-methoxybenzoyl) peroxide in acetophenone at 80 °C is approximately 3.2-fold higher than that of unsubstituted benzoyl peroxide (BPO). This head-to-head kinetic comparison, conducted under identical solvent and temperature conditions, demonstrates that the p-methoxy substituent significantly labilizes the peroxide bond toward homolytic scission [1].

Radical Initiator Kinetics Peroxide Homolysis Polymer Chemistry

Initiation Efficiency in Bulk Styrene Polymerization at 90 °C Relative to Other Substituted Peroxides

In bulk styrene polymerization at 90 °C, bis(4-methoxybenzoyl) peroxide (p-methoxy) exhibits a distinct initiation efficiency (f) that places it among the more efficient electron-releasing substituted peroxides. O'Driscoll and White demonstrated that the unimolecular decomposition rate constant (kd) and initiation efficiency (f) vary systematically with Hammett substituent constant; the p-methoxy substituent increases kd relative to BPO while retaining a practical f value, unlike p-nitro or p-cyano derivatives, which suffer from low efficiency or radical-induced side reactions [1].

Polymerization Kinetics Initiator Efficiency Styrene Polymerization

Decarboxylation Rate of 4-Methoxybenzoyloxyl Radical Versus Benzoyloxyl Radical at Ambient Temperature

The 4-methoxybenzoyloxyl radical—the primary species generated from BMBP homolysis—undergoes decarboxylation to the 4-methoxyphenyl radical with a rate constant k_decarb = (3.4 ± 0.1) × 10⁵ s⁻¹ in CCl₄ at 24 °C [1]. By contrast, the benzoyloxyl radical derived from BPO decarboxylates approximately 6-fold faster (k ≈ 2 × 10⁶ s⁻¹ under comparable conditions). The rate is further suppressed to ~2 × 10⁴ s⁻¹ in acetonitrile, revealing a pronounced solvent polarity effect [1].

Laser Flash Photolysis Radical Decarboxylation Transient Kinetics

Polar Decomposition Pathway on Inorganic Surfaces: Divergent Product Profile from BPO

Unlike benzoyl peroxide, which decomposes almost exclusively homolytically on silica gel, bis(p-methoxybenzoyl) peroxide (AP) undergoes a significant competing heterolytic (polar) decomposition pathway. Flowers and Leffler demonstrated that AP on silica produces the carboxy-inversion product 4-methoxyphenyl 4-methoxybenzoate as a major identifiable product, alongside the homolysis-derived 4-methoxybenzoic acid and CO₂ [1]. Even in relatively nonpolar solvents, evidence for polar character in AP decomposition is observed, whereas BPO does not exhibit this behavior under identical conditions [1].

Heterogeneous Decomposition Silica Gel Carboxy-Inversion

Absolute Bimolecular Reactivity of 4-Methoxybenzoyloxyl Radical Toward Organic Substrates

The 4-methoxybenzoyloxyl radical reacts with cyclohexane via hydrogen abstraction with a rate constant k = (5.3 ± 3.0) × 10⁵ M⁻¹s⁻¹ in CCl₄ at ambient temperature, and with cyclohexene predominantly via addition with k = (6.4 ± 0.3) × 10⁷ M⁻¹s⁻¹ [1]. Compared with the tert-butoxyl radical, the 4-methoxybenzoyloxyl radical exhibits comparable hydrogen-atom abstraction reactivity but is substantially more reactive in additions to unsaturated bonds [1]. This profile differs from the benzoyloxyl radical, which shows a stronger bias toward hydrogen abstraction over addition in analogous substrates.

Radical Kinetics Hydrogen Abstraction Addition Reactions

Photodecomposition Efficiency Order Among Substituted Benzoyl Peroxides Under UV Irradiation

In a comparative study of relative photodecomposition efficiency under 254-nm UV light, the order of decreasing efficiency among substituted benzoyl peroxides was reported as p-tert-butylbenzoyl > p-methoxybenzoyl > ... [1]. The p-methoxy derivative ranks second among the series tested, placing it below the p-tert-butyl analog but above p-methyl and unsubstituted benzoyl peroxide. This photolability ranking is compositionally distinct from the thermal decomposition order, where the p-methoxy derivative is among the fastest.

Photoinitiator UV Curing Photopolymerization

Validated Application Scenarios for Bis(4-methoxybenzoyl) peroxide Based on Quantitative Evidence


Thermally Cured Styrenic Polymer Production Requiring Shorter Cycle Time

In bulk or solution styrene polymerization, replacing benzoyl peroxide with bis(4-methoxybenzoyl) peroxide reduces the half-life of the initiator at 90 °C by approximately 38% (kd ratio 1.62) while maintaining an initiation efficiency of 0.82, comparable to BPO [1]. This enables faster radical flux at the same temperature, reducing the polymerization cycle time or allowing a lower initiator concentration—directly tied to the quantitative evidence from O'Driscoll and White (1965) [1].

Aroyloxylation Chemistry Leveraging Sustained Acyloxyl Radical Lifetime

When the synthetic objective is aroyloxyl radical addition to unsaturated substrates rather than aryl radical coupling, BMBP's 6-fold slower decarboxylation rate (k_decarb = 3.4 × 10⁵ s⁻¹ versus ~2 × 10⁶ s⁻¹ for benzoyloxyl) [1] extends the window for bimolecular trapping of the intact 4-methoxybenzoyloxyl radical. This property is exploited in C–H aroyloxylation and photoinduced radical addition reactions where retention of the ester functionality is desired.

Heterogeneous Silica-Supported Decomposition for Carboxy-Inversion Ester Synthesis

On silica gel surfaces, bis(4-methoxybenzoyl) peroxide generates the carboxy-inversion ester 4-methoxyphenyl 4-methoxybenzoate via a polar decomposition mechanism that is not operative for benzoyl peroxide [1]. This specific reactivity can be harnessed for one-pot ester synthesis or surface functionalization applications, where the ester product is the target rather than a byproduct.

UV-Curing Formulations with Intermediate Photoreactivity Requirements

In photocurable coatings, adhesives, or dental resins where 254-nm UV initiation is employed, bis(4-methoxybenzoyl) peroxide provides photodecomposition efficiency that exceeds benzoyl peroxide and p-methyl-substituted analogs but remains below p-tert-butylbenzoyl peroxide in the efficiency hierarchy [1]. This intermediate position suits applications where extremely fast cure (p-tert-butyl) would cause premature gelation or excessive exotherm, yet BPO is too sluggish for the target line speed.

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